molecular formula C10H10N2 B1416359 2-(Cyclopropylamino)benzonitrile CAS No. 675575-45-8

2-(Cyclopropylamino)benzonitrile

Cat. No.: B1416359
CAS No.: 675575-45-8
M. Wt: 158.2 g/mol
InChI Key: SAEMCVCVAUDVNV-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)benzonitrile is a chemical compound with the molecular formula C10H10N2. It belongs to the class of benzonitriles and is characterized by the presence of a cyclopropylamino group attached to the benzene ring. This compound is a white crystalline solid that is soluble in organic solvents. It has been studied extensively for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)benzonitrile can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with cyclopropylamine under suitable conditions. The reaction typically requires a base or acid catalyst to facilitate the condensation process . Another method involves the use of nitriles and 2-aminobenzonitriles, which undergo base- or acid-catalyzed intermolecular condensation to yield 2-substituted quinazolin-4-amines .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Medicinal Chemistry

2-(Cyclopropylamino)benzonitrile has been investigated for its potential therapeutic applications, particularly as a modulator of GPR43 (G protein-coupled receptor 43). This receptor is implicated in metabolic diseases such as type II diabetes and obesity. Research indicates that compounds like this compound can act as agonists or partial agonists, offering avenues for drug development targeting metabolic disorders .

Case Study: Treatment of Metabolic Disorders

  • A study demonstrated the efficacy of this compound in reducing hyperglycemia and improving insulin sensitivity in animal models, suggesting its potential role in managing type II diabetes .

Research has highlighted the compound's interaction with various biological macromolecules, leading to significant cellular effects. Its ability to modulate enzyme activity and influence cellular signaling pathways positions it as a candidate for further biological studies.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
Anti-inflammatoryModulation of inflammatory pathways
NeuroprotectiveProtection against neuronal apoptosis

Industrial Applications

In the chemical industry, this compound serves as a building block for synthesizing more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for developing specialty chemicals and materials.

Table 2: Industrial Uses of this compound

ApplicationDescription
Synthesis of DerivativesUsed in the creation of pharmaceutical intermediates
Specialty ChemicalsEmployed in the production of unique chemical products

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of enzymes, receptors, and other proteins involved in cellular processes. This interaction can lead to changes in cellular signaling, gene expression, and metabolic pathways, ultimately resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzonitrile: A precursor in the synthesis of 2-(Cyclopropylamino)benzonitrile, it shares the benzonitrile core structure but lacks the cyclopropylamino group.

    Cyclopropylamine: A simple amine that provides the cyclopropylamino group in the synthesis of this compound.

    Benzonitrile: The parent compound of the benzonitrile class, it lacks the amino and cyclopropyl groups.

Uniqueness

This compound is unique due to the presence of both the cyclopropylamino group and the nitrile group on the benzene ring. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-(Cyclopropylamino)benzonitrile, with the molecular formula C10H10N2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

  • Molecular Formula: C10H10N2
  • Structure: The compound consists of a benzonitrile core with a cyclopropylamino group attached to the benzene ring.

Physical Properties:

  • Appearance: White crystalline solid
  • Solubility: Soluble in organic solvents

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors. It is hypothesized that the compound may modulate cellular signaling pathways, influencing processes such as gene expression and metabolic activity.

Potential Mechanisms:

  • Enzyme Inhibition: Similar compounds have shown the ability to inhibit specific enzymes, leading to altered metabolic pathways.
  • Receptor Modulation: Interaction with receptor sites can result in changes to cellular responses, potentially affecting pain perception and inflammatory processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity: Preliminary studies suggest that this compound may possess anticancer properties, potentially through the modulation of tumor growth pathways.
  • Anti-inflammatory Effects: The compound may influence inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation.
  • Neuropathic Pain Management: There is emerging evidence supporting its role in modulating neuropathic pain, which is particularly relevant in chemotherapy-induced neuropathy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorInhibits tumor cell proliferation
Anti-inflammatoryReduces markers of inflammation
Neuropathic Pain ReliefPotential modulation of pain pathways

Case Study: Antitumor Activity

A study published in a peer-reviewed journal investigated the antitumor effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound may induce apoptosis in cancer cells. This effect was attributed to its ability to inhibit specific signaling pathways involved in cell survival.

Case Study: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of this compound. In vitro experiments demonstrated a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with this compound. These findings highlight its potential utility in managing inflammatory diseases.

Comparison with Similar Compounds

Table 2 compares this compound with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
2-AminobenzonitrileLacks cyclopropyl groupLimited activity
CyclopropylamineSimple amine structureModerate activity
BenzonitrileParent compound without amino groupsMinimal biological activity

Properties

IUPAC Name

2-(cyclopropylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-8-3-1-2-4-10(8)12-9-5-6-9/h1-4,9,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAEMCVCVAUDVNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651521
Record name 2-(Cyclopropylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675575-45-8
Record name 2-(Cyclopropylamino)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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